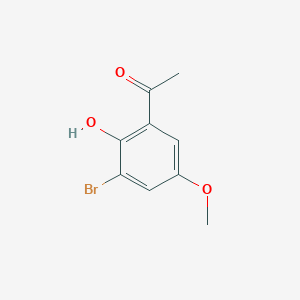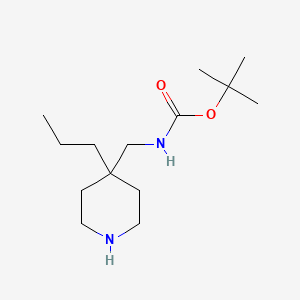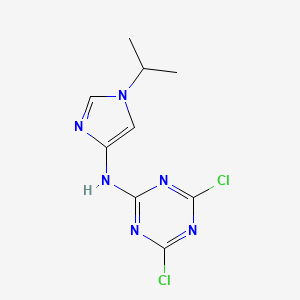
4,6-Dichloro-N-(1-isopropyl-1H-imidazol-4-yl)-1,3,5-triazin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Dichloro-N-(1-isopropyl-1H-imidazol-4-yl)-1,3,5-triazin-2-amine is a synthetic organic compound that belongs to the class of triazine derivatives. Triazines are known for their diverse applications in agriculture, pharmaceuticals, and materials science. This compound, in particular, may have unique properties due to the presence of both chlorine atoms and the imidazole ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-N-(1-isopropyl-1H-imidazol-4-yl)-1,3,5-triazin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4,6-dichloro-1,3,5-triazine and 1-isopropyl-1H-imidazole.
Reaction Conditions: The reaction is usually carried out in a suitable solvent, such as acetonitrile or dimethylformamide, under controlled temperature and pressure conditions.
Catalysts and Reagents: Catalysts like triethylamine or other bases may be used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors, continuous flow systems, and stringent quality control measures to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4,6-Dichloro-N-(1-isopropyl-1H-imidazol-4-yl)-1,3,5-triazin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The imidazole ring may participate in oxidation or reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives with different functional groups.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor.
Medicine: Exploration as a potential therapeutic agent.
Industry: Use in the development of advanced materials or agrochemicals.
Mécanisme D'action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. Typically, triazine derivatives may interact with enzymes, receptors, or nucleic acids, leading to various biological effects. Detailed studies would be required to elucidate the exact pathways and targets involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,6-Dichloro-1,3,5-triazine: A precursor in the synthesis of various derivatives.
1-Isopropyl-1H-imidazole: A component of the compound with its own unique properties.
Uniqueness
The combination of the triazine core with the imidazole ring and chlorine atoms makes 4,6-Dichloro-N-(1-isopropyl-1H-imidazol-4-yl)-1,3,5-triazin-2-amine unique. This structure may confer specific reactivity and biological activity that distinguishes it from other compounds.
Propriétés
Formule moléculaire |
C9H10Cl2N6 |
|---|---|
Poids moléculaire |
273.12 g/mol |
Nom IUPAC |
4,6-dichloro-N-(1-propan-2-ylimidazol-4-yl)-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C9H10Cl2N6/c1-5(2)17-3-6(12-4-17)13-9-15-7(10)14-8(11)16-9/h3-5H,1-2H3,(H,13,14,15,16) |
Clé InChI |
WYCCFVAJSHJJHM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N1C=C(N=C1)NC2=NC(=NC(=N2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


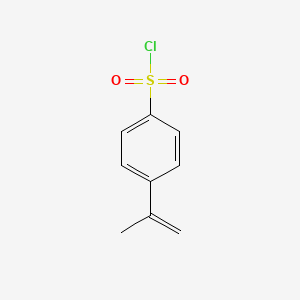

![2-Bromo-5-(2-trimethylsilanyl-ethoxymethyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid methyl ester](/img/structure/B13982583.png)
![(S)-1-[4-(trifluoromethyl)phenyl]pentylamine](/img/structure/B13982584.png)
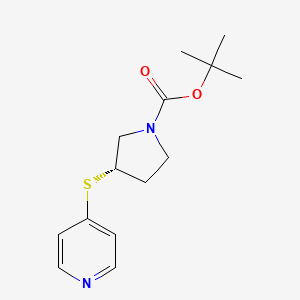


![17-[7-(4-Aminophenyl)-5-hydroxy-4-methyl-7-oxoheptan-2-yl]-1,3,5,33,37-pentahydroxy-18-methyl-9,13,15-trioxo-16,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylate](/img/structure/B13982613.png)
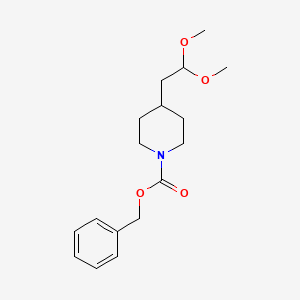
![tert-butyl (2S,5S)-2-methyl-5-[5-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-imidazol-2-yl]pyrrolidine-1-carboxylate](/img/structure/B13982624.png)
